rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The closest compound I found is “rac-methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride”. It has a molecular weight of 219.71 and its IUPAC name is methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride . It is a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “rac-methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride” is 1S/C10H17NO2.ClH/c1-13-10 (12)8-4-5-11-9 (6-8)7-2-3-7;/h7-9,11H,2-6H2,1H3;1H/t8-,9-;/m1./s1 .Physical and Chemical Properties Analysis
“rac-methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride” is a powder and is stored at room temperature . More specific physical and chemical properties were not available in the sources I found.Scientific Research Applications
1. Chemical Speciation and Equilibrium Modeling
Research by Mcgregor et al. (2018) utilized quantitative 13C nuclear magnetic resonance (NMR) spectroscopy to explore the speciation in systems involving 2-methylpiperidine and CO2. The study identified 2-methylpiperidine-N-carboxylate as a stable species in aqueous solutions and integrated these findings into a comprehensive chemical equilibrium model. This research underscores the importance of such compounds in understanding complex chemical interactions and speciation in solution.
2. Synthesis and Structure of Organometallic Compounds
The work of Štěpnička and Císařová (2003) involved the synthesis of an organometallic carboxyphosphine compound from related methyl esters. Their findings contribute to the broader field of organometallic chemistry, demonstrating the versatility of such compounds in the synthesis of complex organometallic structures.
3. Role in Synthesis of Selective Receptor Antagonists
Research by Muhle et al. (1996) highlighted the synthesis of a selective 5-HT2C/2B receptor antagonist, emphasizing the key role of compounds like rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride in the development of therapeutic agents targeting central nervous system indications.
4. Enzymatic Kinetic Resolution in Pharmaceutical Synthesis
A study by Fukawa et al. (2021) explored the use of a hydrolase from Arthrobacter sp. K5 for the kinetic resolution of chiral 2-methylpiperidine, an important building block in pharmaceuticals. This underscores the relevance of this compound in pharmaceutical synthesis and the development of efficient methods for producing enantiomerically pure compounds.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride involves the reaction of 2-methylpiperidine-4-carboxylic acid with methanol and hydrochloric acid to form the methyl ester, which is then racemized using a chiral base. The resulting racemic mixture is then treated with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-methylpiperidine-4-carboxylic acid", "methanol", "hydrochloric acid", "chiral base" ], "Reaction": [ "Step 1: React 2-methylpiperidine-4-carboxylic acid with methanol and hydrochloric acid to form methyl (2R,4R)-2-methylpiperidine-4-carboxylate.", "Step 2: Racemize the methyl ester using a chiral base to form a racemic mixture of methyl (2R,4R)-2-methylpiperidine-4-carboxylate and methyl (2S,4S)-2-methylpiperidine-4-carboxylate.", "Step 3: Treat the racemic mixture with hydrochloric acid to form rac-methyl (2R,4R)-2-methylpiperidine-4-carboxylate hydrochloride." ] } | |
CAS No. |
2307769-97-5 |
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.